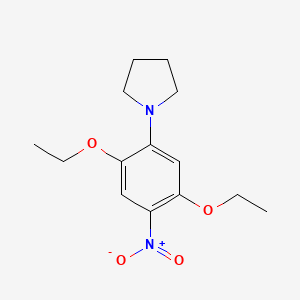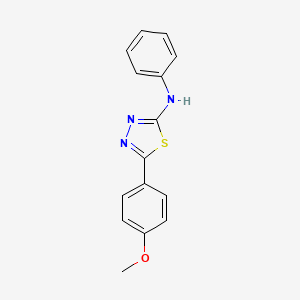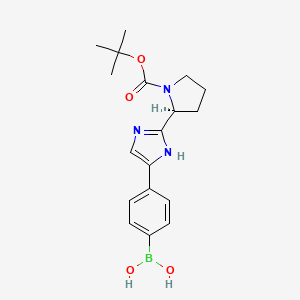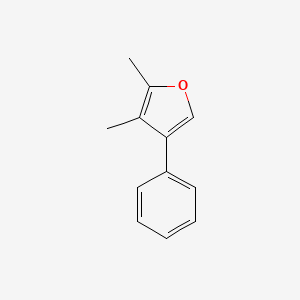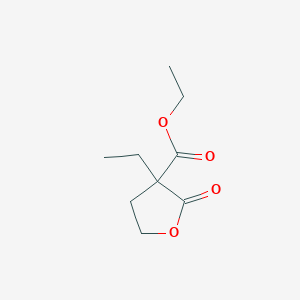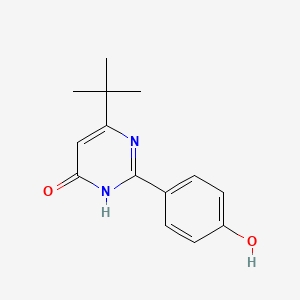
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a phenyl group and a 3-methylbutylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one typically involves a Knoevenagel condensation reaction. This reaction is a powerful method for forming carbon-carbon bonds and is commonly used to synthesize alkylidene derivatives. The reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using solvent-free conditions and reusable catalysts. For example, pyrrolidinium ionic liquids (PyrrILs) have been used as efficient and reusable catalysts for the Knoevenagel condensation, providing high yields and ease of workup .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyrazolone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may modulate the activity of protein acetyltransferases, influencing gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methylbutylidene)cyclopentane: This compound shares a similar alkylidene group but differs in its ring structure.
α-Methyl butyraldehyde: This compound has a similar alkylidene group but lacks the pyrazolone ring.
Uniqueness
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its combination of a pyrazolone ring with a phenyl and 3-m
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
(4E)-4-(3-methylbutylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C14H16N2O/c1-10(2)8-9-12-13(15-16-14(12)17)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)/b12-9+ |
InChI-Schlüssel |
XOBCSQCBOJIOFZ-FMIVXFBMSA-N |
Isomerische SMILES |
CC(C)C/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC=C1C(=NNC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


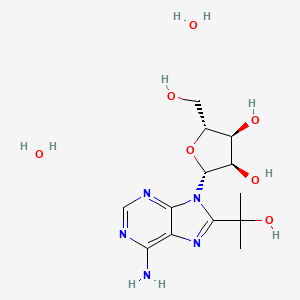
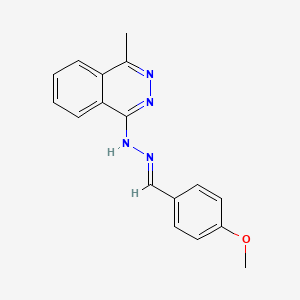

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)



